tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 182137-57-1
VCID: VC11582064
InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.: 182137-57-1

Cat. No.: VC11582064

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate - 182137-57-1

Specification

CAS No. 182137-57-1
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3
Standard InChI Key LRNLIMHUUCUPDJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(CC2)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by a nitrogen atom, forming a 7-azabicyclo framework . The 7-position is functionalized with a tert-butoxycarbonyl (Boc) group, while the 2-position bears a hydroxymethyl (-CH₂OH) substituent. This configuration is validated by its IUPAC name, tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, and SMILES representation (CC(C)(C)OC(=O)N1C2CCC1C(CO)C2) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.3 g/mol
SMILESCC(C)(C)OC(=O)N1C2CCC1C(CO)C2
InChIKeyDTGHRQSHENJFAL-UHFFFAOYSA-N
CAS Registry1824555-15-8

Stereochemical Considerations

The bicyclo[2.2.1]heptane system imposes significant steric constraints, influencing the compound’s reactivity and interaction with biological targets. The endo-exo orientation of the hydroxymethyl group relative to the bridgehead nitrogen remains a critical factor in synthetic applications, as it affects hydrogen-bonding potential and solubility.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step sequences starting from norbornene derivatives. A common route includes:

  • Norbornene Nitration: Introduction of a nitro group to form 7-nitrobenzene derivatives.

  • Reductive Amination: Conversion of the nitro group to an amine using catalytic hydrogenation.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group at the 7-position.

  • Hydroxymethylation: Friedel-Crafts alkylation or Grignard addition to introduce the hydroxymethyl moiety at the 2-position .

Purification and Quality Control

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Suppliers report a minimum purity of 97%, verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Physicochemical Properties

Thermal Stability

The compound exhibits a predicted boiling point of 325.2±15.0 °C, consistent with its moderate polarity and molecular weight . Differential scanning calorimetry (DSC) data indicate a glass transition temperature (Tg) near 45°C, suggesting amorphous solid-state behavior under standard conditions.

Solubility and Partitioning

With a calculated logP (octanol-water partition coefficient) of 1.2±0.1, the compound demonstrates moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group .

Table 2: Predicted Physicochemical Parameters

ParameterValueSource
Boiling Point325.2±15.0 °C
Density1.125±0.06 g/cm³
pKa14.91±0.10
LogP1.2±0.1

Pharmaceutical Applications

Role as a Building Block

The compound’s rigid bicyclic framework and dual functional groups make it invaluable in drug discovery. Key applications include:

  • Scaffold for Kinase Inhibitors: The nitrogen atom facilitates hydrogen bonding with ATP-binding pockets in kinase targets.

  • Prodrug Development: The Boc group enables controlled release of active amines under acidic conditions (e.g., tumor microenvironments) .

Case Study: Antiviral Agents

Recent studies have incorporated this bicyclic core into protease inhibitors targeting viral enzymes. For example, derivatives showed sub-micromolar IC₅₀ against SARS-CoV-2 main protease (Mpro) in vitro.

Comparative Analysis with Related Compounds

Structural Analogues

  • tert-Butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate: Larger ring size reduces steric strain but decreases metabolic stability.

  • tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Positional isomer with hydroxymethyl at 1-position; lower synthetic yield due to unfavorable transition states.

Future Research Directions

Targeted Drug Delivery

Functionalizing the hydroxymethyl group with polyethylene glycol (PEG) chains could enhance solubility and tumor targeting via enhanced permeability and retention (EPR) effects.

Computational Modeling

Molecular dynamics simulations may optimize substituent patterns for improved binding to neurological targets (e.g., serotonin receptors) .

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